Manganese(IV) telluride is a cubic material with the ID mp-21893 . It has a final magnetic moment of 1.387 μB and a calculated formation energy from the elements normalized to per atom in the unit cell . Its density is calculated to be 6.87 g/cm3 . The compound is also known by other names such as Manganese pertelluride and Manganese telluride (1/2) .
Manganese(IV) telluride can be synthesized using a scalable method that involves melting followed by liquid phase exfoliation . Other preparation methods include hydro/solvent thermal, chemical vapor deposition, and electrodeposition .
The molecular structure of Manganese(IV) telluride has been investigated using first-principles electronic structure calculations based on density functional theory (DFT) . The compound is found to be a half-metal with a total spin magnetic moment per formula unit of 4, which is mainly localized at the Mn atoms .
Manganese(IV) telluride has a calculated bulk crystalline density of 6.87 g/cm3 . It is insoluble in water .
Manganese(IV) telluride is classified as a telluride, which is a category of compounds containing tellurium. It is often synthesized for research purposes and has applications in advanced materials science. The compound's CAS registry number is 12032-89-2 . Manganese(IV) telluride exhibits unique properties that make it suitable for use in high-performance supercapacitors and other electronic devices.
Manganese(IV) telluride can be synthesized using several methods, including:
The choice of synthesis method can significantly influence the physical properties of the resulting manganese(IV) telluride, such as its crystallinity and electrical conductivity.
Manganese(IV) telluride crystallizes in the cubic Pa-3 space group, exhibiting a pyrite structure. The manganese atoms are tetrahedrally coordinated to six equivalent tellurium atoms . The lattice parameters and detailed crystallographic data are essential for understanding its electronic properties:
The structural characteristics play a crucial role in determining the compound's electrical conductivity and magnetic behavior.
Manganese(IV) telluride participates in various chemical reactions, including:
The reaction conditions—such as temperature, pressure, and concentration—are critical for controlling the products formed during these reactions.
In energy storage applications, manganese(IV) telluride acts primarily through its integration into composite materials like graphene oxide. The mechanism involves:
For instance, composites made from manganese(IV) telluride combined with graphene oxide have demonstrated specific capacities as high as 2203 F g at current densities of 2 A g, showcasing excellent retention over extended cycling.
Manganese(IV) telluride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in electronics and energy storage technologies.
Manganese(IV) telluride has diverse applications across several scientific fields:
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